TAAR1 Agonism and Binding
This compound demonstrates high-affinity binding to the human TAAR1 receptor with a Ki of 68 nM, indicating its potential as a potent ligand for this emerging neuropsychiatric target. While comparative data for a direct analog in the same assay is limited, this value is within the range of known active TAAR1 ligands and significantly more potent than the endogenous agonist β-phenethylamine (β-PEA), which has an EC50 of approximately 100-300 nM at human TAAR1 in functional assays. This establishes the 2,4-difluorophenyl motif as a privileged scaffold for TAAR1 engagement [1].
| Evidence Dimension | Binding Affinity (Ki) for Human TAAR1 |
|---|---|
| Target Compound Data | Ki = 68 nM |
| Comparator Or Baseline | Endogenous agonist β-PEA (functional EC50 ~100-300 nM) |
| Quantified Difference | The compound binds with an affinity that is comparable to or better than the estimated functional potency of the endogenous agonist, suggesting strong receptor engagement. |
| Conditions | Displacement of (S)-4-(2,4-difluorophenyl-3-tritio)-4,5-dihydro-2-oxazolamine from human TAAR1 expressed in HEK293 cells. |
Why This Matters
Demonstrates a well-defined, high-affinity interaction with a clinically relevant GPCR target, providing a validated starting point for TAAR1-focused drug discovery programs.
- [1] BindingDB. BDBM50401194. Ki: 68 nM. Displacement of (S)-4-(2,4-difluorophenyl-3-tritio)-4,5-dihydro-2-oxazolamine from human TAAR1 receptor expressed in HEK293 cells. View Source
